1-[(ethylamino)carbonyl]-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid
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Overview
Description
The compound “1-[(ethylamino)carbonyl]-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The molecule also has an ethylamino carbonyl group, a fluoro-methylphenoxy group, and a carboxylic acid group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, the fluoro-methylphenoxy group might undergo nucleophilic aromatic substitution reactions, and the ethylamino group could be involved in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility in different solvents, its melting and boiling points, its density, and its spectral properties .Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Piperidine derivatives are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activities. This could lead to the discovery of new reactions, the development of new synthetic methods, and potentially the development of new pharmaceuticals .
Properties
IUPAC Name |
1-(ethylcarbamoyl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-3-18-15(22)19-8-6-16(7-9-19,14(20)21)23-13-10-11(2)4-5-12(13)17/h4-5,10H,3,6-9H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQKQMXEWHCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)(C(=O)O)OC2=C(C=CC(=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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